

Lack of Comprehensive Data on Structure-Activity Relationships of 4-Propylcyclohexanone Derivatives

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Compound of Interest

Compound Name: 4-Propylcyclohexanone

Cat. No.: B1345700

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A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the systematic study of the structure-activity relationship (SAR) for **4-propylcyclohexanone** derivatives. While the parent compound, **4-propylcyclohexanone**, is a known chemical entity, there is a notable absence of extensive research detailing the synthesis of a series of its derivatives and the corresponding quantitative biological activity data required to construct a detailed comparison guide as requested.

Our search for specific biological targets, enzyme inhibition, or receptor antagonist activity for a series of **4-propylcyclohexanone** derivatives did not yield sufficient data to meet the core requirements of this guide. The available information is largely centered on structurally related but distinct classes of compounds, such as 4-tert-butylcyclohexanone and 4-aryl cyclohexanone derivatives, which have been investigated for various therapeutic applications.

For instance, studies on 4-tert-butylcyclohexanone derivatives have explored their antibacterial and insecticidal properties.[1][2] In contrast, research on 4-aryl cyclohexanone derivatives has focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] While these studies provide a framework for how cyclohexanone scaffolds can be modified to elicit biological responses, the specific influence of a 4-propyl substituent and its variations on activity remains largely unexplored in the public domain.

Some literature describes the synthesis of the parent **4-propylcyclohexanone** and its conversion to other molecules, such as cis-4-propylcyclohexanol via enzymatic reduction.[4]

Additionally, patent literature indicates the use of related 4-alkyl cyclohexanepropanal compounds, derivable from **4-propylcyclohexanone**, in the fragrance industry, which is outside the scope of pharmacological SAR.[1]

Without a foundational body of research that systematically evaluates a series of **4-propylcyclohexanone** derivatives against a specific biological target, it is not feasible to generate the requested comparison guide with the required quantitative data tables, detailed experimental protocols, and meaningful SAR visualizations.

Alternative Focus: Structure-Activity Relationship of 4-Arylcyclohexanone Derivatives

Given the lack of specific data on **4-propylcyclohexanone** derivatives, we propose an alternative focus on a closely related and more extensively studied class of compounds: 4-arylcyclohexanone derivatives. This class has a rich body of literature with sufficient quantitative data to construct a comprehensive comparison guide that would fulfill all the formatting and content requirements of the original request, including data tables, experimental protocols, and visualizations. Such a guide would provide valuable insights into how modifications of the aryl ring and the cyclohexanone core influence biological activity, particularly in the context of anticancer and antimicrobial applications.[3]

Should this alternative be of interest, a detailed guide on the structure-activity relationship of 4-arylcyclohexanone derivatives can be provided.

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